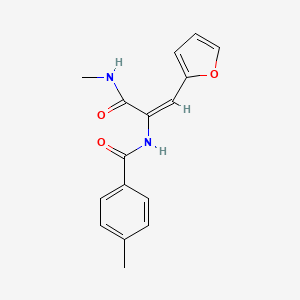![molecular formula C25H25N3O4S B11525523 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate CAS No. 296791-05-4](/img/structure/B11525523.png)
2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate: is a chemical compound with the following structure:
Structure: C24H23N3O5S
This compound belongs to the class of benzothiazole derivatives and contains both an amino group and an ester group. The presence of these functional groups suggests potential biological activity and reactivity.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including:
Oxidation: Oxidation of the thiazole ring or the amino group.
Reduction: Reduction of the nitro group or the ester group.
Substitution: Substitution reactions at the benzene ring or the thiazole ring.
Common reagents and conditions would depend on the specific reaction. Major products formed from these reactions could include derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
Material Science: Exploring its use in organic electronics or as a building block for functional materials.
Biological Studies: Assessing its impact on cellular processes or enzyme inhibition.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Researchers would need to investigate its interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers can explore structurally related compounds, such as other benzothiazole derivatives or phenyl benzoates, to highlight its uniqueness.
Properties
CAS No. |
296791-05-4 |
|---|---|
Molecular Formula |
C25H25N3O4S |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
[2-(diethylaminomethyl)-4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] benzoate |
InChI |
InChI=1S/C25H25N3O4S/c1-3-28(4-2)17-19-16-20(14-15-22(19)32-25(29)18-10-6-5-7-11-18)26-24-21-12-8-9-13-23(21)33(30,31)27-24/h5-16H,3-4,17H2,1-2H3,(H,26,27) |
InChI Key |
QWMOXMZBJLZUNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-4-nitrobenzamide](/img/structure/B11525454.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11525456.png)
methanone](/img/structure/B11525462.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B11525481.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11525488.png)
![5-bromo-2-[(4-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11525491.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B11525495.png)
![5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}](/img/structure/B11525498.png)
![2-methyl-3,5-dinitro-N-[(E)-phenylmethylidene]aniline](/img/structure/B11525502.png)
![6-Amino-3-tert-butyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11525506.png)
![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11525512.png)
